![molecular formula C17H15NO4 B13713516 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione, also known as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, is a research chemical with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is characterized by its oxazolidine-2,5-dione core structure, which is substituted with a phenylmethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves several steps. One common synthetic route includes the reaction of 4-(Benzyloxy)benzylamine with phosgene to form the corresponding isocyanate, which is then cyclized to produce the oxazolidine-2,5-dione core . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Análisis De Reacciones Químicas
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Aplicaciones Científicas De Investigación
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as an anti-inflammatory agent, as well as its role in the development of new drugs for treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different chemical reactivity and biological activity.
4-[(4-Chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20) |
Clave InChI |
PXBOIYCSALTRHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
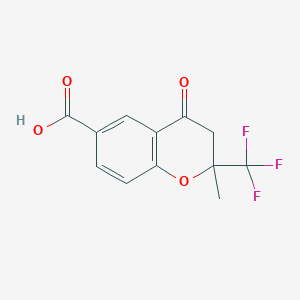



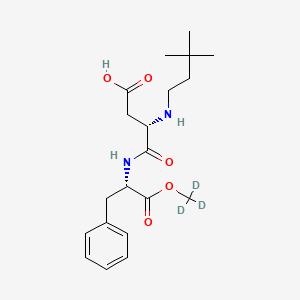
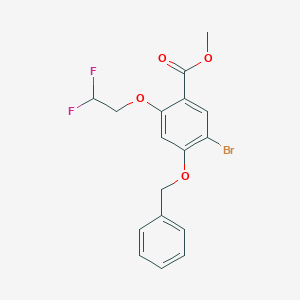
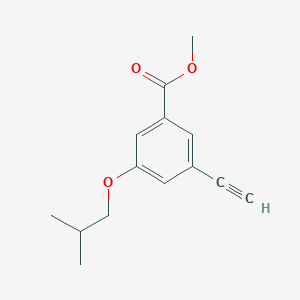
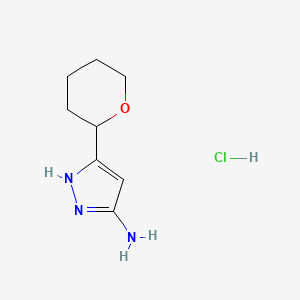

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
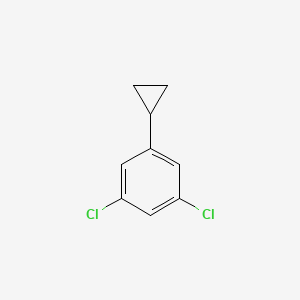

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
